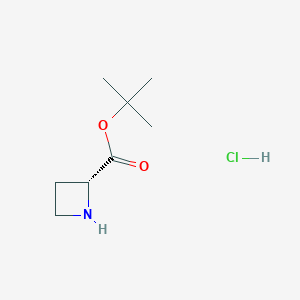

Tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride

Beschreibung

Tert-butyl (2R)-azetidine-2-carboxylate; hydrochloride is a chiral azetidine derivative characterized by a four-membered azetidine ring with a tert-butyl ester group at the 2-position and an (R)-configuration. Its molecular formula is C₈H₁₆ClNO₂ (CID: 10888167), and it is commonly employed as a building block in pharmaceutical synthesis due to its conformational rigidity and stereochemical specificity . The compound is synthesized via methods involving tert-butyl esterification of azetidine carboxylates, often purified via silica gel chromatography or preparative HPLC .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDYQCBDUKAIAM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413848-44-7 | |

| Record name | tert-butyl (2R)-azetidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting tert-butyl (2R)-azetidine-2-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the azetidine ring can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

- Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride :

The (S)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemistry. This enantiomeric pair is critical in drug design, as biological activity often depends on absolute configuration. For example, in peptide synthesis, the (R)-form may induce distinct hydrogen-bonding patterns compared to the (S)-form, affecting secondary structure formation .

Alkyl Ester Variants

- Methyl azetidine-2-carboxylate hydrochloride (CAS 162698-26-2) :

Similarity: 0.64 .

The methyl ester analog lacks the steric bulk of the tert-butyl group, leading to higher reactivity in nucleophilic substitutions but lower stability under acidic conditions. It is less commonly used in multistep syntheses due to its propensity for ester hydrolysis . - Ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5) :

Similarity: 0.72 .

The ethyl ester and 3-carboxylate substitution alter the ring’s electronic environment, reducing conformational strain compared to 2-carboxylate derivatives. This compound is less rigid, impacting its utility in inducing γ-turns in peptides .

Tert-butyl Azetidine Derivatives

- Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride (CAS 1803597-21-8): This bicyclic analog incorporates an additional fused ring, enhancing rigidity and steric hindrance. Its synthesis involves radical chemistry and is utilized in constrained peptidomimetics .

- Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate hydrochloride :

A six-membered ring derivative with piperazine instead of azetidine. The larger ring size reduces ring strain but diminishes the ability to enforce specific peptide conformations .

Table 1: Key Properties of Selected Compounds

Structural Impact on Function

- Conformational Rigidity : The tert-butyl group in the target compound restricts azetidine ring puckering, favoring γ-turn formation in peptides. Methyl/ethyl analogs lack this rigidity, reducing their utility in structural biology .

- Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) enhance stability but complicate further functionalization. For example, tert-butyl esters require harsher conditions for deprotection .

Biologische Aktivität

Tert-butyl (2R)-azetidine-2-carboxylate; hydrochloride is a compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

Tert-butyl (2R)-azetidine-2-carboxylate; hydrochloride is characterized by its azetidine ring and a tert-butyl carbamate group. This structure allows for diverse chemical reactivity and biological interactions. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for various applications in biological studies.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the carbamate group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological effects.

Key Mechanisms Identified:

- Covalent Bond Formation : Interaction with nucleophilic sites on proteins.

- Non-Covalent Interactions : Participation in hydrogen bonding and hydrophobic interactions.

- Enzyme Inhibition/Activation : Acting as an inhibitor or activator depending on the target.

1. Pharmaceutical Research

Tert-butyl (2R)-azetidine-2-carboxylate; hydrochloride is explored for its potential as a precursor to pharmaceutical compounds, particularly in drug development targeting various diseases. Its ability to interact with biological targets makes it a valuable tool for drug discovery.

2. Protein Studies

This compound is utilized in studying the structure and function of proteins and enzymes. It can be incorporated into peptides to investigate their biological activity, providing insights into protein interactions and mechanisms .

3. Agricultural Research

Recent studies have indicated that azetidine derivatives can affect plant growth by misincorporating into proteins during biosynthesis, leading to stress responses. Such findings highlight the compound's role in understanding proteotoxic metabolites within plant biology .

Case Study 1: Interaction with Nicotinic Receptors

A study investigated the effects of azetidine-containing compounds on nicotinic acetylcholine receptors (nAChRs). It was found that certain derivatives exhibited antagonistic activity against nAChRs, which are potential targets for pain treatment alternatives to opioids. The structure-activity relationship (SAR) studies indicated that modifications could enhance selectivity and potency against specific receptor subtypes .

Case Study 2: Misincorporation Effects

Research on Arabidopsis thaliana demonstrated that the misincorporation of azetidine into proteins led to an unfolded protein response, indicating a significant biological impact at the cellular level. This study provided foundational knowledge for understanding how azetidine derivatives might influence protein synthesis and function in living organisms .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl (2R)-azetidine-2-carboxylate; hydrochloride | Azetidine derivative | Protein interaction, enzyme modulation | High solubility due to hydrochloride form |

| Tert-butyl N-[(azetidin-3-yl)methyl]carbamate hydrochloride | Azetidine derivative | Drug discovery applications | Different substitution pattern affecting reactivity |

| Methyl 1-Boc-azetidine-3-carboxylate | Azetidine derivative | Pharmaceutical precursor | Distinct solubility properties |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R)-configuration. A common approach is:

Azetidine ring formation : Cyclization of β-chloroamines or ring-opening of epoxides with ammonia derivatives.

Carboxylate protection : Use of tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Hydrochloride salt formation : Treatment with HCl in anhydrous ether or dichloromethane to protonate the amine and precipitate the salt .

- Critical Note : Ensure inert conditions (argon/nitrogen) during Boc protection to prevent unwanted hydrolysis.

Q. How can the enantiomeric purity of This compound be validated?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 220 nm. Compare retention times with racemic standards .

- Optical Rotation : Measure [α]D at 20°C (e.g., +15° to +25° for the R-enantiomer in methanol) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during salt formation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does solvent polarity influence the reaction kinetics of This compound formation?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 mechanisms, accelerating azetidine ring closure. Water/isopropanol mixtures (e.g., 70:30) enhance HCl solubility during salt formation but may slow reactions due to hydrogen bonding .

- Experimental Design : Conduct kinetic studies using UV-Vis spectroscopy to monitor reaction rates in varying solvent systems. Fit data to the Eyring equation to quantify activation parameters .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Axial chirality in the azetidine ring may cause restricted rotation, leading to splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence of signals at elevated temperatures (e.g., 80°C in DMSO-d6) .

- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assign stereochemistry .

Q. What strategies optimize the yield of the hydrochloride salt without racemization?

- Methodological Answer :

- Low-Temperature Protonation : Add HCl gas slowly to a cooled (-20°C) solution of the free base in anhydrous THF to minimize acid-catalyzed racemization .

- Salting-Out Crystallization : Use anti-solvents like diethyl ether to precipitate the salt. Monitor pH (target: 2–3) to ensure complete protonation .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying enantiomeric excess (ee) for the (2R)-configuration?

- Root Cause :

- Catalyst Loading : Asymmetric hydrogenation routes may require precise Pd/C or Ru-BINAP catalyst ratios. Deviations >5% can reduce ee by 10–15% .

- Resolution Method : Diastereomeric salt crystallization (e.g., using L-tartaric acid) may yield higher ee (≥98%) compared to enzymatic resolution (90–95%) .

- Resolution : Cross-validate ee using both chiral HPLC and polarimetry.

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.